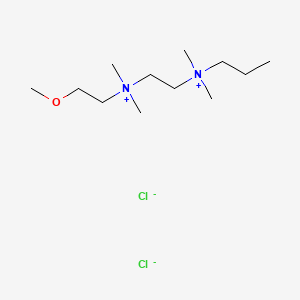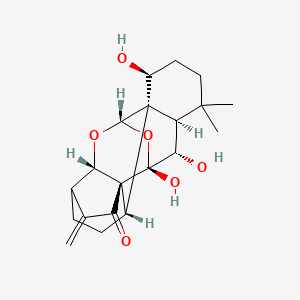
炔丙基-PEG4-(CH2)3-酸
描述
Propargyl-PEG4-(CH2)3-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of Propargyl-PEG4-(CH2)3-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-(CH2)3-acid is C13H22O6 . It has a molecular weight of 274.3 g/mol . The functional group of this compound is Propargyl/(CH2)3CO2H .Chemical Reactions Analysis
The propargyl group of Propargyl-PEG4-(CH2)3-acid can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
Propargyl-PEG4-(CH2)3-acid is a liquid . It has a refractive index of n/D 1.460 and a density of 1.164 g/mL . It should be stored at -20°C .科学研究应用
Bioconjugation
Propargyl-PEG4-(CH2)3-acid can be used for bioconjugation . This process involves the use of the compound to link two biomolecules together, which can be useful in a variety of biological applications.
Building Block for Synthesis
This compound can serve as a building block for the synthesis of small molecules . This makes it a valuable tool in chemical biology and medicinal chemistry.
3. Conjugates of Small Molecules and/or Biomolecules Propargyl-PEG4-(CH2)3-acid can be used to create conjugates of small molecules and/or biomolecules . These conjugates can be used in a variety of research applications, including drug delivery and imaging.
4. Tool Compounds for Chemical Biology and Medicinal Chemistry The compound can be used to create tool compounds that are required for ligation . These tool compounds can be used in various fields of chemical biology and medicinal chemistry.
Antibody-Drug Conjugates
One of the applications of Propargyl-PEG4-(CH2)3-acid is its synthetic incorporation into antibody-drug conjugates . These are used for targeted protein degradation, a promising approach in the treatment of diseases like cancer.
Proteolysis-Targeting Chimeras (PROTAC)
The compound can also be used in the synthesis of proteolysis-targeting chimeras (PROTAC) molecules . These molecules are used for targeted protein degradation, which is a promising strategy in drug development.
Click Chemistry
The propargyl group in the compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is useful in a variety of research applications.
Solubility Enhancement
The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property is particularly useful in biological applications where solubility can be a limiting factor.
未来方向
Propargyl-PEG4-(CH2)3-acid can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests that it has potential applications in the field of drug delivery and medicinal chemistry.
属性
IUPAC Name |
4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-2-5-16-7-9-18-11-12-19-10-8-17-6-3-4-13(14)15/h1H,3-12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXSTNURGGFVTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-(CH2)3-acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













